伊马唑丹

描述

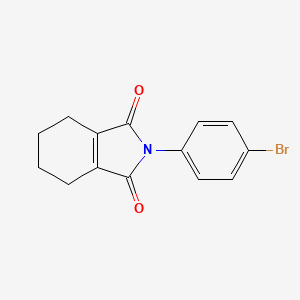

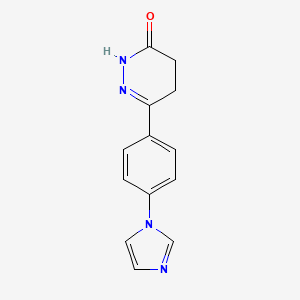

Imazodan is a phosphodiesterase III inhibitor that was developed by Parke-Davis to treat heart failure and ischemic heart disorders . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of imidazole compounds, like Imazodan, involves the formation of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The nitrogen atom of the imidazole ring can coordinate with metal ions to form metal-organic frameworks . A one-pot metal and acid-free synthesis of 2,4,5-trisubstituted imidazoles has also been reported .

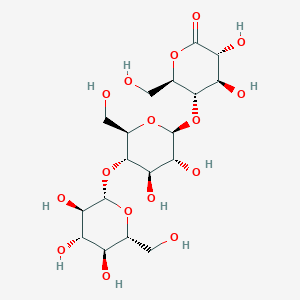

Molecular Structure Analysis

Imazodan has a chemical formula of C13H12N4O, an exact mass of 240.10, and a molecular weight of 240.270 . It is a very strong basic compound based on its pKa .

科学研究应用

Treatment of Chronic Congestive Heart Failure

Imazodan has been evaluated for its effectiveness in treating chronic congestive heart failure. A 12-week, multicenter, double-blind, randomized, placebo-controlled trial involving 147 patients was conducted to determine the clinical efficacy and safety of Imazodan . As a type III phosphodiesterase inhibitor, Imazodan plays a role in increasing cardiac contractility, which is crucial for patients suffering from heart failure.

Positive Inotropic Agent

Imazodan is recognized for its role as a positive inotropic agent. It exerts a selective inhibitory effect on the low K cyclic-AMP-specific form of phosphodiesterase (PDE III), which is present in cardiac muscle . This action is beneficial in providing short-term hemodynamic benefits without the long-term adverse effects associated with classic inotropic agents.

Calcium Sensitization

Research has indicated that Imazodan may enhance contractility without increasing cAMP and intracellular calcium concentrations . This mechanism of calcium sensitization represents a significant improvement over classic positive inotropic agents, offering hemodynamic and symptomatic improvements without increasing the risk of cardiac events.

Vasodilator Property

Imazodan exhibits a vasodilator property via ATP-dependent potassium channels . This dual mechanism of action combines positive inotropic action mediated via calcium sensitization with vasodilation, which can be particularly beneficial in managing cardiovascular conditions.

Na+/Ca2+ Exchange Activity Enhancement

Imazodan has been associated with an increase in cardiac contractility in a cAMP-independent manner, likely mediated by an enhancement of Na+/Ca2+ exchange activity . This is due to a Na+ channel agonist-induced increase in the cardiac myocyte intracellular Na+ concentration.

ATP-Mediated Signal Transduction in Myocardium

In the context of congestive heart failure (CHF), Imazodan has been studied for its impact on ATP-mediated signal transduction in the myocardium . Treatment with Imazodan improved left ventricle function and decreased the attenuation of inotropic response to ATP in animal models.

Phosphodiesterase Inhibition

Imazodan’s inhibition of phosphodiesterase, particularly PDE III, has been a focus of research due to its implications for multiple molecular forms of cyclic nucleotide phosphodiesterase and the compartmentation of cyclic AMP .

Cardiac Contractility Augmentation

Imazodan is known to augment cardiac contractile activity, which is a critical function in the management of various cardiac conditions . Its ability to cause an increase in intracellular Ca2+ concentration in isolated cardiomyocytes highlights its potential therapeutic applications.

安全和危害

作用机制

Target of Action

Imazodan primarily targets Phosphodiesterase III (PDE III) . PDE III is an enzyme that plays a crucial role in cardiac function by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that influences heart muscle contraction .

Mode of Action

Imazodan, as a PDE III inhibitor, prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase enhances the contractility of the heart muscle without a concurrent increase in the risk of cardiac events . It’s worth noting that the effect of Imazodan can vary among different species.

Biochemical Pathways

The primary biochemical pathway affected by Imazodan involves the regulation of cAMP and intracellular calcium concentrations . By inhibiting PDE III, Imazodan increases cAMP levels, which in turn enhances the activity of protein kinase A (PKA). PKA phosphorylates various proteins, leading to an increased influx of calcium ions through the slow channel and an increased rate of reuptake of calcium by the sarcoplasmic reticulum . This results in enhanced contractility of the heart muscle.

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

The primary result of Imazodan’s action is an increase in cardiac contractility . This is achieved without a concurrent increase in the risk of cardiac events, making it a significant improvement over classic positive inotropic agents . This enhanced contractility can help improve the symptoms of conditions like congestive heart failure.

属性

IUPAC Name |

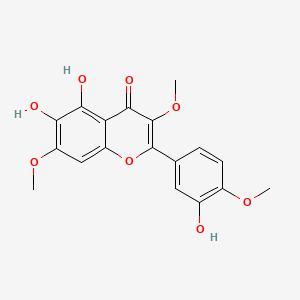

3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMYWVMXSWJFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89198-09-4 (hydrochloride) | |

| Record name | Imazodan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045160 | |

| Record name | Imazodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imazodan | |

CAS RN |

84243-58-3 | |

| Record name | Imazodan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZODAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PVQ5VQW24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)